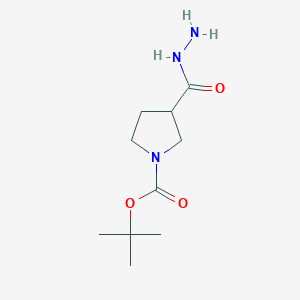

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C10H19N3O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a hydrazinecarbonyl moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its potential as a building block for more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,4-diaminobutane.

Introduction of the Hydrazinecarbonyl Group: This step involves the reaction of the pyrrolidine derivative with hydrazine or hydrazine derivatives under controlled conditions to introduce the hydrazinecarbonyl group.

Esterification: The final step is the esterification of the carboxyl group with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid like boron trifluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrazine moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of oxides or nitroso derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The hydrazinecarbonyl moiety is known for its diverse biological activities, making tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate a candidate for drug development. Research indicates that derivatives of hydrazine compounds may exhibit:

- Anticancer Properties : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, potentially affecting pathways like PI3K/Akt that are often dysregulated in cancers.

- Neuroprotective Effects : Some studies suggest that hydrazine derivatives could be explored for their neuroprotective properties, particularly in neurodegenerative diseases.

- Antimicrobial Activity : The compound may possess antimicrobial properties, which could be beneficial in developing treatments for infectious diseases.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for:

- Functional Group Manipulation : The tert-butyl group acts as a protecting group for the amine, facilitating further chemical modifications at other sites within the molecule.

- Synthesis of Complex Molecules : The compound can be utilized to synthesize more complex structures by introducing various functionalities through the ester group.

Case Studies and Research Findings

Several studies have investigated the biological effects and synthetic utility of hydrazine derivatives:

Anticancer Activity

Research has highlighted that compounds similar to this compound can inhibit enzymes critical for cancer metabolism. For instance:

- A study demonstrated that hydrazone derivatives exhibited significant anticancer activity by modulating cell signaling pathways related to tumor growth and metastasis.

Antimalarial Potential

Related hydrazone compounds have shown promise in antimalarial activity by chelating free iron and inhibiting heme polymerization in Plasmodium species. This suggests that pyrrolidine derivatives may also be explored for similar therapeutic effects against malaria.

Toxicity Assessments

In vivo studies on related compounds indicate minimal toxicity while providing therapeutic benefits. This favorable safety profile encourages further exploration of these compounds in clinical settings.

Mécanisme D'action

The mechanism of action of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate: Similar structure but with a six-membered piperidine ring.

Tert-butyl 3-(hydrazinecarbonyl)pyridine-1-carboxylate: Contains a pyridine ring instead of pyrrolidine.

Uniqueness

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is unique due to its combination of a five-membered pyrrolidine ring and a hydrazinecarbonyl group, which imparts distinct reactivity and potential biological activity compared to its six-membered or aromatic counterparts.

Activité Biologique

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (CAS: 411238-88-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H19N3O3

- Molar Mass : 229.28 g/mol

- Density : 1.180 g/cm³ (predicted)

- Boiling Point : 395.8 °C (predicted)

- Flash Point : 193.1 °C

- pKa : 13.04 (predicted)

- Storage Conditions : Room temperature

- Hazard Class : Irritant, harmful if swallowed .

Biological Activity Overview

This compound exhibits various biological activities, primarily attributed to its hydrazine and pyrrolidine moieties, which are known to interact with multiple biological targets.

Anticancer Activity

Recent studies have highlighted the potential of hydrazine derivatives, including this compound, in cancer treatment. The compound's structure suggests it may inhibit key signaling pathways involved in tumor growth and proliferation.

A notable study demonstrated that hydrazone derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer cells. These compounds were shown to induce apoptosis and inhibit cell proliferation, suggesting a promising avenue for further research into their mechanisms of action .

Antimicrobial Properties

Hydrazine derivatives have been reported to possess antimicrobial activities. Compounds structurally similar to this compound have shown effectiveness against bacterial and fungal pathogens. For instance, studies indicate that certain hydrazone derivatives can inhibit the growth of pathogenic fungi and bacteria, making them candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its chemical structure. The presence of the hydrazine group is critical for its bioactivity, as it facilitates interactions with biological targets. Variations in the alkyl groups attached to the pyrrolidine ring can modulate the compound's lipophilicity and receptor binding affinity.

Table: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Hydrazine Group Presence | Essential for anticancer activity |

| Alkyl Chain Length | Affects lipophilicity and absorption |

| Substituents on Pyrrolidine | Modulates receptor binding affinity |

Case Studies

-

Anticancer Efficacy :

- A study investigated the effect of various hydrazone derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity when combined with conventional chemotherapy agents like doxorubicin, suggesting potential for synergistic effects in treatment protocols .

- Antimicrobial Testing :

Propriétés

IUPAC Name |

tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-7(6-13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMHEXPZANOFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404986 | |

| Record name | tert-Butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411238-88-5 | |

| Record name | tert-Butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.